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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Fuziline is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii

Debx. (Fuzi). It has garnered significant attention within the scientific community for its diverse

pharmacological activities, including cardioprotective, thermogenic, and analgesic effects. This

technical guide provides a comprehensive overview of the current scientific understanding of

Fuziline, with a focus on its mechanisms of action, pharmacokinetic profile, and key

experimental data. The information presented herein is intended to serve as a valuable

resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties
Fuziline is a complex diterpenoid alkaloid with the following properties:

Property Value Source

Chemical Formula C24H39NO7 --INVALID-LINK--

Molecular Weight 453.6 g/mol --INVALID-LINK--

CAS Number 80665-72-1 --INVALID-LINK--

Appearance Solid powder N/A

Purity >95% (commercially available) N/A
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Mechanism of Action
Fuziline exerts its pharmacological effects through multiple signaling pathways. The two

primary mechanisms that have been elucidated are the activation of β-adrenergic receptors

and the inhibition of endoplasmic reticulum stress.

β-Adrenergic Receptor Signaling Pathway
Fuziline acts as a non-selective agonist of β-adrenergic receptors (β-ARs), with demonstrated

activity at β2-ARs and β3-ARs.[1] This activation triggers a cascade of intracellular events,

primarily mediated by the canonical Gs-cAMP-PKA signaling pathway.
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Fuziline's activation of the β-adrenergic receptor signaling pathway.

Endoplasmic Reticulum Stress Inhibition
Fuziline has been shown to protect against isoproterenol-induced myocardial injury by

inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[2] This

protective effect is mediated through the PERK/eIF2α/ATF4/CHOP signaling pathway.
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Fuziline's inhibition of the ER stress-induced apoptotic pathway.
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Pharmacological Effects
Cardioprotective Effects
Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It

has been shown to reduce myocardial necrosis and fibrosis and to protect cardiomyocytes from

apoptosis.

Table 1: Cardioprotective Effects of Fuziline in a Dobutamine-Induced Cardiac Injury Mouse

Model

Parameter
Control
(Dobutamine)

Fuziline +
Dobutamine

p-value

Troponin-I (pg/mL) 185.4 ± 25.1 112.7 ± 18.9 <0.05

NLRP3 (pg/mL) 312.6 ± 45.3 158.9 ± 33.7 <0.001

GSDMD (pg/mL) 4.8 ± 0.9 2.1 ± 0.5 <0.001

8-OHDG (ng/mL) 78.2 ± 11.5 45.6 ± 9.8 <0.001

IL-1β (pg/mL) 125.3 ± 20.1 78.4 ± 15.2 <0.001

GAL-3 (ng/mL) 6.2 ± 1.1 4.3 ± 0.8 <0.05

Data are presented as mean ± SD.

Thermogenic Effects
Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It

stimulates thermogenesis by activating β-adrenergic receptors, leading to increased liver

glycogenolysis and triglyceride hydrolysis.

Table 2: Thermogenic Effects of Fuziline in Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Control Fuziline (15 mg/kg) p-value

Rectal Temperature

(°C)
37.1 ± 0.3 37.9 ± 0.4 <0.05

Liver Temperature

(°C)
37.5 ± 0.2 38.3 ± 0.3 <0.01

Brown Adipose Tissue

Temperature (°C)
36.8 ± 0.4 37.7 ± 0.5 <0.01

Data are presented as mean ± SD.

Pharmacokinetics
The pharmacokinetic profile of Fuziline has been characterized in rats. Following oral

administration, Fuziline exhibits moderate bioavailability and a relatively short half-life.

Table 3: Pharmacokinetic Parameters of Fuziline in Rats (Oral Administration)

Parameter 14 mg/kg 24 mg/kg 4 mg/kg

Tmax (h) 1.5 ± 0.5 1.8 ± 0.6 1.2 ± 0.4

Cmax (ng/mL) 356.7 ± 89.2 589.4 ± 123.7 98.5 ± 21.3

AUC0-t (ng·h/mL) 1287.6 ± 345.9 2145.8 ± 567.1 356.2 ± 98.7

t1/2 (h) 5.93 ± 1.21 6.13 ± 1.54 5.12 ± 1.08

Absolute

Bioavailability (%)
N/A N/A 21.1 ± 7.0

Data are presented as mean ± SD.

Toxicology
Fuziline is classified as acutely toxic if swallowed or inhaled.[3] However, specific LD50 values

from peer-reviewed studies are not readily available. Further toxicological studies are

warranted to fully characterize its safety profile.
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GHS Classification:

Acute Toxicity, Oral: Category 2[3]

Acute Toxicity, Inhalation: Category 2[3]

Experimental Protocols
Dobutamine-Induced Cardiac Injury Model in Mice
This protocol describes the induction of cardiac injury in mice using dobutamine to evaluate the

cardioprotective effects of Fuziline.
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Experimental Setup

Procedure

Analysis

Male BALB/c mice
(8-10 weeks old)

Grouping:
1. Control

2. Dobutamine
3. Fuziline + Dobutamine

4. Fuziline

Fuziline Administration
(e.g., 10 mg/kg, i.p.)

Pre-treatment

Dobutamine Administration
(e.g., 5 mg/kg, i.p.)

Sacrifice and Sample Collection
(e.g., 24h post-injection)

30 min later

Serum Biomarker Analysis
(Troponin-I, CK-MB, etc.)

Histopathological Examination
(H&E, Masson's Trichrome)
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Workflow for the dobutamine-induced cardiac injury model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8086807?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoproterenol-Induced Injury Model in H9c2
Cardiomyocytes
This protocol details the in vitro model of cardiomyocyte injury using isoproterenol (ISO) to

assess the protective mechanisms of Fuziline.[2]

Cell Culture: H9c2 rat heart myoblasts are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a 5% CO2 humidified incubator.

Model Induction: Cells are seeded in appropriate culture plates and allowed to adhere. The

culture medium is then replaced with DMEM containing 1% FBS and 100 µM isoproterenol

for 24-48 hours to induce injury.[2]

Fuziline Treatment: Fuziline (at desired concentrations) is added to the culture medium 2

hours prior to the addition of isoproterenol.

Endpoint Analysis:

Cell Viability: Assessed using the MTT assay.

Apoptosis: Determined by flow cytometry using Annexin V-FITC/PI staining.

Oxidative Stress: Measured by detecting intracellular ROS levels using probes like DCFH-

DA.

Western Blotting: To analyze the expression of proteins involved in the ER stress pathway

(e.g., GRP78, p-PERK, ATF4, CHOP).

Conclusion
Fuziline is a promising natural compound with multifaceted pharmacological activities,

particularly in the realms of cardiovascular protection and metabolic regulation. Its well-defined

mechanisms of action, involving the β-adrenergic and ER stress signaling pathways, provide a

solid foundation for further investigation and potential therapeutic development. The data

summarized in this whitepaper highlight the significant potential of Fuziline and underscore the

need for continued research to fully elucidate its therapeutic applications and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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